2-Amino-2-cyclohex-3-en-1-ylethanol
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Overview
Description
2-Amino-2-cyclohex-3-en-1-ylethanol is a chemical compound with the molecular formula C8H15NO. It is also known as ACE or 2-ACE. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and materials science. In
Scientific Research Applications
Stereocontrolled Preparation Methods : Cyclohex-2-enol reacts under Mitsunobu reaction conditions to give products leading to trisubstituted cyclohexanes. These adducts are used to produce a range of amino alcohols in a stereocontrolled manner (Sammes & Thetford, 1989).
Synthesis of Heterocycles : Synthesis of unusual heterocycles has been achieved by reacting amines with specific cyclohex-2-enone derivatives, yielding high yields of quinoline derivatives (Majumdar & Samanta, 2001).
Formation of Aminocyclitols : Utilizing 2-azidocyclooct-3-en-1-ol, various aminocyclitols have been synthesized. The mechanism of formation of these products has been thoroughly investigated (Karavaizoglu & Salamci, 2020).
Photochemical Reactions : Photolysis of alkynylcyclohex-2-enones has been studied, leading to the formation of hexahydro-naphthalenones, showing the potential of cyclohex-2-enone derivatives in photochemical applications (Witte & Margaretha, 1999).
Interaction with Cyclodextrins : Amino acid derivatives of cyclohex-2-enone have been used to study their interactions with cyclodextrins, revealing insights into molecular binding and equilibrium constants (Mrozek et al., 2002).
Stereoselective Epoxidation : Studies on stereoselective epoxidation of cyclohex-3-en-1-ol derivatives have been conducted, providing routes to synthesize various amino alcohols (Da Silva Pinto et al., 2017).
Synthesis of Cyclohexene Derivatives : Research on the synthesis of cyclohexene derivatives via reactions with amines has been explored, demonstrating a range of possible chemical transformations (Timokhina et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-amino-2-cyclohex-3-en-1-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(6-10)7-4-2-1-3-5-7/h1-2,7-8,10H,3-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEQQOSWTPGIBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-cyclohex-3-en-1-ylethanol |
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